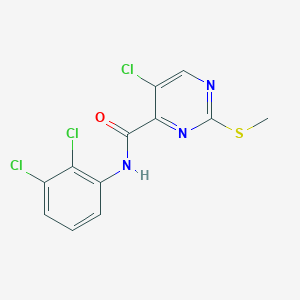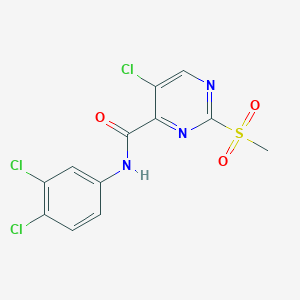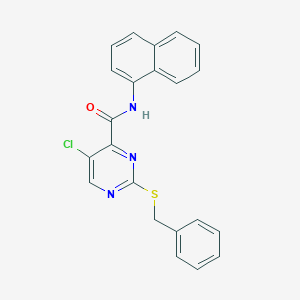![molecular formula C18H15N3O3 B12208825 (2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B12208825.png)
(2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Phenylprop-2-enamide Moiety: This step involves the condensation of an appropriate aldehyde with an amine to form the enamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the phenylprop-2-enamide moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
- (2E)-4-(4-methoxyphenyl)butan-2-one oxime
- Diethyl malonate
Uniqueness
(2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its oxadiazole ring is particularly noteworthy for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-18(21-24-20-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ |
InChI Key |
JGJYWOKEKJBXEF-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12208750.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12208759.png)
![N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12208772.png)
![N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B12208773.png)

![7-(5-chloro-2-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12208791.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12208796.png)
![2-[(4-Ethoxyphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12208803.png)
![{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B12208807.png)
![N-[4-(acetylamino)phenyl]-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide](/img/structure/B12208813.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12208818.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12208819.png)

